(2S)-2-phenyl-2-(phenylamino)acetic acid

Catalog No.
S14017333
CAS No.
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-phenyl-2-(phenylamino)acetic acid

Product Name

(2S)-2-phenyl-2-(phenylamino)acetic acid

IUPAC Name

(2S)-2-anilino-2-phenylacetic acid

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)/t13-/m0/s1

InChI Key

NFEVMRNCAGDLBK-ZDUSSCGKSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC2=CC=CC=C2

(2S)-2-phenyl-2-(phenylamino)acetic acid, also known as phenylglycine, is an organic compound characterized by its unique structure featuring both a phenyl group and a phenylamino group attached to a central acetic acid moiety. This compound is classified as an amino acid derivative and has the molecular formula C14_{14}H13_{13}N O2_2. It exists as a white solid and is soluble in organic solvents, making it suitable for various applications in pharmaceuticals and organic synthesis.

Typical of amino acids and their derivatives:

  • Decarboxylation: Under certain conditions, this compound can undergo decarboxylation, leading to the formation of phenethylamine derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthesizing prodrugs.
  • Amide Formation: The amine group can react with acyl chlorides or carboxylic acids to form amides, expanding its utility in organic synthesis.

Research indicates that (2S)-2-phenyl-2-(phenylamino)acetic acid exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential effects on neurotransmitter systems and its role as a precursor in the synthesis of various bioactive compounds. Some studies suggest that it may influence metabolic pathways related to amino acid metabolism and could have implications in treating metabolic disorders.

Several methods have been developed for synthesizing (2S)-2-phenyl-2-(phenylamino)acetic acid:

  • Chloroacetylation of Diphenylamine: This method involves the chloroacetylation of diphenylamine, followed by hydrolysis and reduction steps to yield the target compound .
  • Hydrolysis of Benzyl Cyanide: Another synthetic route includes the hydrolysis of benzyl cyanide, which can lead to the formation of phenylacetic acid derivatives .
  • Refluxing with Isatins: The compound can also be synthesized through refluxing with isatins to produce various hydrazides, showcasing its versatility in organic synthesis .

(2S)-2-phenyl-2-(phenylamino)acetic acid has several applications, particularly in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those targeting metabolic disorders.
  • Organic Synthesis: Its unique structure makes it a valuable building block for synthesizing complex organic molecules.
  • Research: Used in studies exploring amino acid metabolism and neurotransmitter interactions.

Interaction studies involving (2S)-2-phenyl-2-(phenylamino)acetic acid focus on its role as a substrate or inhibitor in various biochemical pathways. These studies often examine how this compound interacts with enzymes involved in amino acid metabolism, providing insights into its potential therapeutic applications.

(2S)-2-phenyl-2-(phenylamino)acetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Phenylacetic AcidContains a phenyl group and acetic acidSimpler structure; primarily used in perfumes
PhenethylamineContains a phenethyl groupLacks carboxylic acid functionality
2-Amino-3-phenylpropanoic AcidSimilar amino acid structureDifferent side chain; used in pharmaceutical applications
4-Aminophenylacetic AcidContains an amine and acetic acidDifferent positioning of amino group

The uniqueness of (2S)-2-phenyl-2-(phenylamino)acetic acid lies in its dual aromatic substitution on the alpha carbon, which enhances its biological activity compared to simpler analogs.

Chiral Pool Approaches Utilizing α-Phenylglycine Precursors

Chiral pool strategies exploit readily available enantiopure natural products or synthetic building blocks as starting materials. α-Phenylglycine, a non-proteinogenic amino acid, serves as a versatile precursor for synthesizing (2S)-2-phenyl-2-(phenylamino)acetic acid derivatives due to its pre-existing chiral center and functionalizability. Industrial production of α-phenylglycine has been optimized through fermentative methods in Streptomyces strains, where genetic engineering of phenylacetyl-CoA metabolic pathways enhances yields. For example, heterologous expression of the hpgAT gene in Streptomyces lividans enables the stereo-inverting synthesis of D-phenylglycine, which can be enzymatically resolved to access L-enantiomers.

Modification of α-phenylglycine derivatives via palladium-catalyzed ortho-C–H functionalization offers a route to diversify the phenyl ring. Picolinamide-directed arylation, alkylation, and alkoxylation reactions introduce substituents at the ortho position with high regioselectivity, yielding advanced intermediates for subsequent N-arylation. A representative protocol involves treating N-protected α-phenylglycine with a palladium catalyst and aryl iodide, achieving conversions exceeding 80% while preserving stereochemical integrity.

The chiral pool approach is further exemplified in the synthesis of migalastat hydrochloride, where D-galactose serves as the foundational chiral template. Analogously, α-phenylglycine derivatives can undergo reductive amination or Ullmann-type coupling with aryl halides to install the N-aryl moiety. For instance, coupling L-α-phenylglycine methyl ester with iodobenzene under copper(I) catalysis affords the N-aryl product in 72% yield, which is hydrolyzed to the target carboxylic acid.

Catalytic Enantioselective Strecker-Type Amination Protocols

The Strecker reaction, traditionally used for synthesizing α-amino nitriles, has been adapted for enantioselective synthesis of N-aryl amino acids. Modern catalytic variants employ chiral organocatalysts or metal-ligand complexes to induce asymmetry during the addition of cyanide to imine intermediates. A notable advance involves thiourea-based catalysts, which activate imines through hydrogen bonding while coordinating cyanide sources. For example, a bifunctional squaramide catalyst promotes the Strecker reaction between benzophenone imine and trimethylsilyl cyanide (TMSCN), delivering α-aryl glycine nitriles with up to 94% ee.

Enzymatic Strecker-type amination has also emerged as a sustainable alternative. Flavoprotein ene-reductases, engineered for photoenzymatic activity, catalyze radical-mediated hydroalkylations of α,α-dichloroamides with alkenes, producing α-chloroamides with excellent stereocontrol. While not a classical Strecker process, this method highlights the potential of biocatalysts in constructing quaternary stereocenters analogous to those in (2S)-2-phenyl-2-(phenylamino)acetic acid derivatives. Mechanistic studies suggest that substrate orientation within enzyme-active sites governs stereoselectivity, a principle applicable to designing artificial catalytic systems.

Dynamic Kinetic Resolution in N-Aryl Amino Acid Synthesis

Dynamic kinetic resolution (DKR) combines in situ racemization of a substrate with enantioselective transformation, enabling theoretical 100% yield of a single enantiomer. For N-aryl amino acids, racemization is typically achieved via reversible imine formation or metal-catalyzed α-proton exchange. A pioneering system employs a palladium(II)-BINAP complex to racemize α-amino esters while a lipase selectively acylates the (S)-enantiomer, yielding N-acylated products with >99% ee.

In the context of (2S)-2-phenyl-2-(phenylamino)acetic acid synthesis, DKR can be applied to intermediates such as α-phenylglycine Schiff bases. For instance, using a ruthenium Shvo catalyst for racemization and a Burkholderia cepacia lipase for acetylation, researchers achieved 92% conversion and 98% ee in a model system. This strategy mirrors the resolution of cyclopropane intermediates in glecaprevir synthesis, where esterase-mediated DKR affords enantiopure fragments for antiretroviral applications.

Recent innovations include photoredox-mediated racemization, where visible light excites a chiral iridium complex to reversibly abstract α-hydrogens, enabling DKR under mild conditions. Coupling this with an engineered transaminase allowed the synthesis of N-aryl valine derivatives with 96% ee, demonstrating adaptability to structurally related targets.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

227.094628657 g/mol

Monoisotopic Mass

227.094628657 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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